molecular formula C24H37LiN7O19P3S B12057354 Acetyl-1,2 Coenzyme A-13c2 (Lithium)

Acetyl-1,2 Coenzyme A-13c2 (Lithium)

Cat. No.: B12057354
M. Wt: 862.5 g/mol
InChI Key: XZBFXZRVMJPNCZ-VLZOZIQLSA-M
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Description

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is a labeled analogue of Acetyl Coenzyme A, where the acetyl group is labeled with carbon-13 isotopes. This compound is used primarily in scientific research to trace metabolic pathways and study biochemical processes. The lithium salt form enhances its stability and solubility, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:

    Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.

    Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.

    Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility

Industrial Production Methods

Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .

Scientific Research Applications

Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:

Mechanism of Action

Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is unique due to its carbon-13 labeling, which allows for precise tracing of metabolic pathways and detailed study of biochemical processes. This isotopic labeling provides valuable insights into the dynamics of acetylation and its role in cellular functions .

Properties

Molecular Formula

C24H37LiN7O19P3S

Molecular Weight

862.5 g/mol

IUPAC Name

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1;

InChI Key

XZBFXZRVMJPNCZ-VLZOZIQLSA-M

Isomeric SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O

Canonical SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O

Origin of Product

United States

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